molecular formula C7H11Br3N2 B2577117 (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide CAS No. 2580206-91-1

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide

Cat. No.: B2577117
CAS No.: 2580206-91-1
M. Wt: 362.891
InChI Key: BNFWCWOTKNJOTK-UHFFFAOYSA-N
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Description

(4-Bromo-6-methylpyridin-2-yl)methanamine dihydrobromide is a brominated pyridine derivative with a methanamine substituent, stabilized as a dihydrobromide salt. Its molecular formula is C₇H₁₁Br₃N₂ (MW: 362.89 g/mol), comprising a pyridine ring substituted with bromine at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position (as part of the methanamine side chain) . This compound is primarily used in pharmaceutical and agrochemical research as a precursor for synthesizing ligands, receptor modulators, and bioactive molecules. The dihydrobromide salt enhances stability and aqueous solubility, making it suitable for biological assays .

Properties

IUPAC Name

(4-bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2BrH/c1-5-2-6(8)3-7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWCWOTKNJOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CN)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-6-methylpyridin-2-yl)methanamine can be synthesized through the reaction of 4-bromo-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methanamine groups play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substitution patterns, salt forms, and applications. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Substituents Salt Form Key Applications
(4-Bromo-6-methylpyridin-2-yl)methanamine dihydrobromide C₇H₁₁Br₃N₂ 362.89 4-Br, 6-CH₃, 2-NH₂ Dihydrobromide Receptor modulation
(2-Bromopyridin-4-yl)methanamine C₆H₇BrN₂ 187.04 2-Br, 4-NH₂ None Intermediate in ligand synthesis
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride C₁₁H₁₃Cl₂N₃O 286.15 Furan-2-yl, 4-CH₃-pyridine Dihydrochloride Anticancer research
[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide C₉H₁₆Br₂N₄ 340.06 Pyridazine, pyrrolidine Dihydrobromide CNS drug development

Key Differences

Substitution Patterns: The target compound’s 4-bromo-6-methylpyridine core distinguishes it from analogs like (2-bromopyridin-4-yl)methanamine, which lacks methyl substitution .

Salt Forms :

  • Dihydrobromide salts (e.g., target compound) exhibit higher aqueous solubility than free bases, critical for in vitro assays. In contrast, dihydrochloride salts (e.g., furan-2-yl methanamine analog) may differ in crystallinity and stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) or Boc-protection/deprotection strategies (e.g., tert-butyl carbamate intermediates in ). This contrasts with the click chemistry used for triazole-containing analogs () .

Biological Activity: While the target compound lacks direct biological data, structurally related dihydrobromide salts (e.g., amthamine dihydrobromide) show potent histamine H₂ receptor agonism (EC₅₀ = 3 nM) .

Pharmaceutical Relevance

  • Receptor Modulation: Pyridine methanamines are pivotal in designing adenosine receptor ligands () and histamine receptor modulators (). The bromine atom in the target compound may enhance binding to hydrophobic pockets in receptor proteins .
  • Antitubercular Agents : Analogous pyridine-carboxamide derivatives () demonstrate activity against drug-resistant tuberculosis, highlighting the scaffold’s versatility .

Agrochemical Potential

  • Brominated pyridines are used in herbicide and pesticide development. For example, tert-butyl 2-fluoro-6-methylbenzoate () shares synthetic pathways with the target compound, suggesting cross-applicability in agrochemical synthesis .

Biological Activity

(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is an organic compound with the molecular formula C7_7H9_9BrN2_2·2HBr, notable for its potential applications in pharmaceutical research and development. This compound is characterized by its unique structural properties, including a bromine atom at the fourth position and a methanamine group at the second position of the pyridine ring. Understanding its biological activity is crucial for leveraging its potential in drug design and therapeutic applications.

The biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or an activator depending on the target pathway involved. The bromine and methanamine groups facilitate binding to these targets, modulating their activity in various biological processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, which can be pivotal in controlling metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide:

  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Cytotoxicity : Research indicates that (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide may possess cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapeutics.
  • Neuroprotective Effects : Studies have indicated that this compound may offer protective effects against neurodegenerative processes, potentially through modulation of adenosinergic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide:

Case Study 1: Enzyme Inhibition

A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition rates compared to control groups, indicating its potential as a therapeutic agent targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted against a range of bacterial pathogens. The results showed that (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study 3: Cancer Cell Line Testing

The cytotoxicity of the compound was evaluated using several cancer cell lines, including breast and colon cancer models. The findings revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
(4-Bromo-2-pyridyl)methanamineBromine at position 4, different substitution patternModerate enzyme inhibition
2-Bromo-4-methylpyridineBromine at position 2, methyl group at position 4Limited antimicrobial activity
(4-Bromo-6-methylpyridin-2-yl)methanamine;dihydrobromide Unique substitution pattern enhancing biological interactionsSignificant enzyme inhibition and cytotoxicity

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